molecular formula C9H5BrN4OS B13580828 4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine

4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B13580828
M. Wt: 297.13 g/mol
InChI Key: UCINZXBXFYYKOL-UHFFFAOYSA-N
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Description

4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound that features a benzothiazole ring fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine typically involves the reaction of 6-bromo-1,3-benzothiazole with appropriate reagents to introduce the oxadiazole moiety. One common method involves the cyclization of a precursor compound under specific conditions to form the desired heterocyclic structure .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine is unique due to the combination of the benzothiazole and oxadiazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

Molecular Formula

C9H5BrN4OS

Molecular Weight

297.13 g/mol

IUPAC Name

4-(6-bromo-1,3-benzothiazol-2-yl)-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C9H5BrN4OS/c10-4-1-2-5-6(3-4)16-9(12-5)7-8(11)14-15-13-7/h1-3H,(H2,11,14)

InChI Key

UCINZXBXFYYKOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)C3=NON=C3N

Origin of Product

United States

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